1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)aniline to introduce the bromine atom at the para position. This is followed by the formation of the piperidine ring through a series of cyclization reactions. The final step involves the N,N-dimethylation of the piperidine nitrogen using reagents such as formaldehyde and formic acid under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
- 1-(4-fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
- 1-(4-iodo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Uniqueness
The presence of the bromine atom in 1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine distinguishes it from its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and binding properties, making it unique in its applications and effects .
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(15)9-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGYARQJHQMROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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